molecular formula C7H14NO5P B1681618 Selfotel CAS No. 110347-85-8

Selfotel

Numéro de catalogue B1681618
Numéro CAS: 110347-85-8
Poids moléculaire: 223.16 g/mol
Clé InChI: LPMRCCNDNGONCD-RITPCOANSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Selfotel, also known as CGS-19755, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was initially researched for its potential neuroprotective effects, particularly in the treatment of acute ischemic stroke. This compound competes directly with glutamate for binding to the NMDA receptor, thereby inhibiting the excitotoxic effects of glutamate .

Applications De Recherche Scientifique

Mécanisme D'action

Selfotel exerts its effects by competitively binding to the NMDA receptor, specifically at the glutamate binding site. This inhibits the action of glutamate, a major excitatory neurotransmitter in the central nervous system. By blocking glutamate’s excitotoxic effects, this compound can potentially protect neurons from damage during events like ischemic stroke. The molecular targets involved include the NMDA receptor and associated signaling pathways .

Safety and Hazards

Selfotel was not an effective treatment for acute ischemic stroke. Furthermore, a trend toward increased mortality, particularly within the first 30 days and in patients with severe stroke, suggests that the drug might have a neurotoxic effect in brain ischemia . The safety data sheet for this compound suggests that it should be handled with care, and any exposure should be treated immediately .

Orientations Futures

Despite the challenges faced in the development of neuroprotective strategies in acute ischemic stroke (AIS), newer agents have shown promise in neuroprotection, and human trials are ongoing . The past challenges and limitations in clinical trials and proposed possible ways to address these issues were highlighted .

Analyse Biochimique

Biochemical Properties

Selfotel acts as a competitive antagonist at the NMDA receptor, directly competing with glutamate for binding to the receptor . This interaction inhibits the excitatory effects of glutamate, which is crucial in preventing excitotoxicity—a process that leads to neuronal damage and death. This compound’s primary biochemical role is to block the NMDA receptor, thereby reducing calcium influx into neurons and preventing the activation of downstream neurotoxic pathways .

Cellular Effects

This compound has been shown to have various effects on different cell types. In neurons, it exhibits neuroprotective properties by preventing excitotoxicity-induced cell death . This is achieved by inhibiting the excessive activation of NMDA receptors, which reduces calcium influx and subsequent cellular damage. Additionally, this compound has been observed to have anticonvulsant, anxiolytic, and analgesic effects . Its potential neurotoxic effects, similar to those seen with phencyclidine, have raised concerns about its safety .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the NMDA receptor at the glutamate binding site, thereby preventing glutamate from activating the receptor . This competitive inhibition reduces calcium influx into the neuron, which is a critical step in the excitotoxic cascade. By blocking this pathway, this compound helps to protect neurons from excitotoxic damage. Additionally, this compound’s interaction with the NMDA receptor can modulate various signaling pathways, including those involved in synaptic plasticity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, it provides significant neuroprotection by blocking NMDA receptors and preventing excitotoxicity . Long-term studies have shown that prolonged exposure to this compound can lead to neurotoxic effects, including altered mental states and increased mortality in animal models . These findings highlight the importance of carefully monitoring the duration and dosage of this compound administration in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to provide neuroprotective effects without significant adverse effects . At higher doses, it can induce neurotoxic effects, including hallucinations and altered mental states . These dose-dependent effects underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with the NMDA receptor. By blocking the receptor, this compound influences the metabolism of glutamate and other excitatory amino acids . This interaction can affect metabolic flux and the levels of various metabolites involved in excitatory neurotransmission. Additionally, this compound’s effects on calcium influx can influence metabolic pathways related to calcium-dependent enzymes and signaling molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interaction with the NMDA receptor . It binds to the receptor at the glutamate binding site, which facilitates its distribution to areas of high receptor density, such as the hippocampus and cortex . The transport and distribution of this compound are crucial for its neuroprotective effects, as it needs to reach and bind to NMDA receptors to exert its action.

Subcellular Localization

This compound’s subcellular localization is primarily at the NMDA receptor sites on the neuronal cell membrane . By binding to these receptors, this compound can effectively block glutamate-induced excitotoxicity. The localization of this compound to these specific sites is essential for its function, as it allows for targeted inhibition of NMDA receptor activity. Additionally, any post-translational modifications or targeting signals that direct this compound to these sites can influence its efficacy and safety .

Méthodes De Préparation

Selfotel can be synthesized through a series of chemical reactions. The synthetic route typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a piperidine derivative.

    Phosphonomethylation: The piperidine derivative undergoes a phosphonomethylation reaction to introduce the phosphonomethyl group.

    Carboxylation: The resulting compound is then carboxylated to form the final product, this compound.

The reaction conditions for these steps involve the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high yields and purity .

Analyse Des Réactions Chimiques

Selfotel undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Selfotel is unique among NMDA receptor antagonists due to its competitive binding mechanism. Similar compounds include:

    Phencyclidine (PCP): A non-competitive NMDA receptor antagonist with different binding properties.

    Ketamine: Another non-competitive NMDA receptor antagonist used for its anesthetic and antidepressant effects.

    Memantine: A low-affinity, non-competitive NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Compared to these compounds, this compound’s competitive binding mechanism offers a different approach to modulating NMDA receptor activity .

Propriétés

IUPAC Name

(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMRCCNDNGONCD-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1CP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045675
Record name Selfotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110347-85-8, 113229-62-2
Record name Selfotel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110347-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selfotel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110347858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selfotel, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selfotel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELFOTEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VGJ4A41L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SELFOTEL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0905W44Y3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Selfotel
Reactant of Route 2
Selfotel
Reactant of Route 3
Selfotel
Reactant of Route 4
Selfotel
Reactant of Route 5
Selfotel
Reactant of Route 6
Selfotel

Q & A

A: Selfotel (cis-4-phosphonomethyl-2-piperidine carboxylic acid) acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glutamate recognition site [, , ]. This binding prevents glutamate, an excitatory neurotransmitter, from activating the receptor. By blocking NMDA receptor activation, this compound reduces excessive calcium influx into neurons, which is believed to contribute to neuronal damage following events like stroke or traumatic brain injury [, , , , , , ]. This neuroprotective effect has been observed in various animal models [, , , , ].

A: * Molecular Formula: C7H12NO5P* Molecular Weight: 221.15 g/mol* Spectroscopic Data: While the provided abstracts don't offer specific spectroscopic data, techniques like NMR and X-ray diffraction have been employed to elucidate the structures of this compound and its analogs [, ].

ANone: this compound is not known to possess catalytic properties. Its primary mechanism of action revolves around receptor binding rather than catalyzing chemical reactions.

A: While the provided abstracts don't elaborate on specific computational studies, they highlight the development of structural analogs of this compound []. It is highly likely that computational methods like molecular docking, QSAR modeling, and molecular dynamics simulations were employed during the design and optimization of these analogs.

A: Research has focused on synthesizing this compound analogs with variations in their aromatic and piperidine moieties [, ]. These modifications aim to explore the SAR and potentially identify compounds with improved potency, selectivity for NMDA receptor subtypes, or more favorable pharmacological profiles.

ANone: this compound's neuroprotective potential has been extensively studied in both in vitro and in vivo models:

  • In vitro: Studies have utilized chick embryo retina slices and cultured rat hippocampal and cortical neurons to demonstrate this compound's ability to protect against glutamate- and NMDA-induced neurotoxicity [].
  • In vivo: Various animal models, including those mimicking global and focal ischemia, head and spinal cord trauma, and acute subdural hematoma, have been used [, , , , , , ]. These studies demonstrated this compound's neuroprotective efficacy, albeit with varying degrees of success.

ANone: The development of resistance to this compound has not been documented in the literature.

ANone: While this compound exhibited neuroprotective effects in preclinical models, clinical trials revealed potential safety concerns. These concerns primarily revolved around dose-limiting neuropsychological side effects, including:

  • Psychomimetic effects: Hallucinations, agitation, confusion, paranoia, and delirium were frequently reported, particularly at doses above 1.0 mg/kg [, , ].
  • Neurological effects: Ataxia and dizziness were also observed in some patients [].

ANone: The provided abstracts do not mention specific biomarkers associated with this compound treatment.

A: The abstracts mention the use of high-performance liquid chromatography (HPLC) on a chiral stationary phase to determine this compound enantiomers in human urine after derivatization []. This suggests a combination of analytical techniques were employed to study its pharmacokinetics and metabolism.

ANone: The provided abstracts do not contain information regarding the dissolution and solubility of this compound.

ANone: this compound's journey highlights both the promise and challenges of developing neuroprotective therapies:

  • Early Promise: Preclinical studies in various animal models demonstrated the potential of this compound as a neuroprotective agent against different types of cerebral injury [, , , , ].
  • Clinical Trials: This early promise led to the initiation of Phase III clinical trials in both severe head injury and acute ischemic stroke patients [, , ].
  • Premature Termination: Concerns regarding potential increased mortality and lack of clear efficacy led to the premature termination of these trials [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.